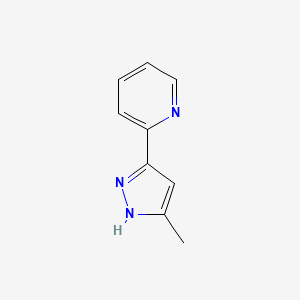

2-(5-methyl-1H-pyrazol-3-yl)pyridine

描述

BenchChem offers high-quality 2-(5-methyl-1H-pyrazol-3-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-methyl-1H-pyrazol-3-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-(5-methyl-1H-pyrazol-3-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-7-6-9(12-11-7)8-4-2-3-5-10-8/h2-6H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJQEHNCMPSEJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Physicochemical Profiling of 2-(5-methyl-1H-pyrazol-3-yl)pyridine: Mass Spectrometry and Analytical Validation

Executive Summary

In the realm of modern drug discovery and organometallic chemistry, the bidentate nitrogen-donor ligand 2-(5-methyl-1H-pyrazol-3-yl)pyridine has emerged as a highly versatile scaffold. Its unique structural topology—combining a basic pyridine ring with a hydrogen-bond-capable pyrazole moiety—makes it an ideal candidate for transition metal chelation (e.g., Ruthenium, Iridium) and targeted pharmaceutical intermediates.

As a Senior Application Scientist, I frequently observe critical errors in downstream workflows when researchers conflate molecular weight with monoisotopic exact mass. This whitepaper definitively establishes the mass metrics of 2-(5-methyl-1H-pyrazol-3-yl)pyridine, explains the causality behind analytical choices, and provides self-validating protocols for empirical confirmation [1].

Physicochemical Profiling: Mass vs. Molecular Weight

To ensure absolute precision in stoichiometric calculations and high-resolution mass spectrometry (HRMS) targeting, it is imperative to distinguish between the macroscopic and microscopic mass properties of the molecule.

-

Molecular Weight (159.19 g/mol ): This is the bulk macroscopic mass calculated using the weighted average of the naturally occurring isotopes of Carbon, Hydrogen, and Nitrogen. This value is exclusively used for benchtop weighing and molarity calculations.

-

Exact Mass (159.079647 Da): This is the theoretical mass of the molecule calculated using only the most abundant isotopes ( 12 C, 1 H, 14 N). This is the critical metric for mass spectrometry, where individual isotopic peaks are resolved.

Table 1: Quantitative Mass Profile

| Property | Value | Causality / Scientific Significance |

| Chemical Formula | C 9 H 9 N 3 | Dictates the fundamental elemental composition and degree of unsaturation (Index of Hydrogen Deficiency = 7). |

| Molecular Weight | 159.19 g/mol | Required for calculating reaction stoichiometry and formulating molar solutions for biological assays. |

| Exact Mass (Monoisotopic) | 159.079647 Da | The target value for HRMS to confirm compound identity and rule out isobaric impurities [1]. |

| Theoretical [M+H] + | 160.0875 m/z | The expected mass-to-charge ratio when analyzed via positive Electrospray Ionization (ESI+). |

| PubChem CID | 2755568 | Unique identifier for cross-referencing structural and biological database queries [1]. |

Structural & Mechanistic Significance

The exact mass of 2-(5-methyl-1H-pyrazol-3-yl)pyridine is not just a static number; it is a diagnostic tool. In organometallic synthesis, confirming the exact mass of the free ligand prior to metal complexation prevents the propagation of synthetic errors. The molecule acts as an N,N'-bidentate ligand, where the lone pairs on the pyridine nitrogen and the pyrazole imine nitrogen coordinate to a metal center.

Figure 1: Mechanistic pathways of 2-(5-methyl-1H-pyrazol-3-yl)pyridine in organometallic chemistry.

Analytical Validation Workflows

To trust your starting materials, you must implement self-validating analytical systems. Below are the step-by-step methodologies for confirming the exact mass and structural integrity of 2-(5-methyl-1H-pyrazol-3-yl)pyridine.

Protocol A: High-Resolution Mass Spectrometry (LC-HRMS)

Objective: To empirically validate the monoisotopic mass of the compound with sub-5 ppm error.

-

Sample Preparation:

-

Action: Dissolve 1 µg/mL of the analyte in a 50:50 mixture of LC-MS grade Water:Methanol containing 0.1% Formic Acid.

-

Causality: The basic nitrogen atoms in the pyridine and pyrazole rings are readily protonated. Formic acid acts as a proton donor, pre-forming the[M+H] + ion in solution to maximize ionization efficiency.

-

-

Chromatographic Separation (UHPLC):

-

Action: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Organic over 5 minutes.

-

Causality: Physical separation prior to MS introduction prevents ion suppression from matrix components, ensuring a clean, high-intensity signal for the target mass.

-

-

Electrospray Ionization (ESI+):

-

Action: Operate the source in positive mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

-

Causality: ESI is a "soft" ionization technique. It transfers the pre-protonated molecule into the gas phase without inducing fragmentation, preserving the intact molecular ion (160.0875 m/z).

-

-

Self-Validating Data Analysis:

-

Action: Extract the chromatogram for m/z 160.0875. Calculate the mass error: [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 10^6.

-

Validation Logic: If the calculated mass error is ≤ 5 ppm, the identity of the molecule is validated. If the error exceeds 5 ppm, the system flags the sample as either misidentified or improperly calibrated.

-

Figure 2: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass validation.

Protocol B: Orthogonal Validation via 1 H-NMR Spectroscopy

Objective: To confirm the structural connectivity of the exact mass identified by HRMS. Mass alone cannot rule out structural isomers; NMR provides the orthogonal proof.

-

Sample Preparation:

-

Action: Dissolve 5 mg of the compound in 0.5 mL of CDCl 3 or DMSO-d 6 .

-

Causality: Deuterated solvents are strictly required to lock the spectrometer's magnetic field and eliminate overwhelming solvent proton signals that would mask the analyte.

-

-

Acquisition:

-

Action: Acquire a standard 1D 1 H-NMR spectrum at 400 MHz with 16 to 32 scans.

-

Causality: Multiple scans increase the signal-to-noise ratio, allowing for the accurate integration of minor peaks (such as the exchangeable pyrazole N-H proton).

-

-

Self-Validating Analysis:

-

Action: Integrate the peaks. The total integration must equal exactly 9 protons (C 9 H 9 N 3 ).

-

Validation Logic: You must observe a singlet integrating to 3H (the methyl group, ~2.3 ppm), a broad singlet integrating to 1H (pyrazole N-H, ~12-13 ppm), and a distinct set of aromatic multiplets integrating to 5H total (pyridine and pyrazole C-H protons). If the integration ratio deviates from 3:1:5, the sample contains impurities, invalidating the purity of the batch regardless of the HRMS exact mass result.

-

Conclusion

For 2-(5-methyl-1H-pyrazol-3-yl)pyridine, knowing the molecular weight (159.19 g/mol ) is sufficient for benchtop synthesis, but knowing the exact mass (159.079647 Da) is mandatory for analytical validation. By employing the self-validating LC-HRMS and NMR protocols outlined above, researchers can definitively prove the identity and purity of this critical ligand before deploying it in complex organometallic or pharmaceutical applications.

References

-

Title: 2-(5-Methyl-1H-pyrazol-3-yl)pyridine (CID 2755568) Source: National Center for Biotechnology Information (NCBI) - PubChem Database URL: [Link]

An In-depth Technical Guide to the Physicochemical Properties of 2-(5-methyl-1H-pyrazol-3-yl)pyridine (CAS 19959-77-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(5-methyl-1H-pyrazol-3-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document synthesizes available data on its structural, physical, and spectral characteristics, offering a foundational resource for researchers working with this molecule. Methodologies for key analytical techniques are detailed to ensure the self-validating application of this information in a laboratory setting.

Introduction

2-(5-methyl-1H-pyrazol-3-yl)pyridine, with CAS number 19959-77-4, belongs to a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention as versatile scaffolds in the design of pharmacologically active agents. The unique arrangement of its pyridine and pyrazole rings allows for a variety of intermolecular interactions, making it a valuable building block in the development of novel therapeutics. An understanding of its fundamental physical and chemical properties is paramount for its effective utilization in synthesis, formulation, and biological screening.

Chemical and Physical Properties

A summary of the key chemical and physical identifiers for 2-(5-methyl-1H-pyrazol-3-yl)pyridine is presented below.

| Property | Value | Source(s) |

| CAS Number | 19959-77-4 | [1][2][3] |

| Molecular Formula | C₉H₉N₃ | [3] |

| Molecular Weight | 159.19 g/mol | [4][5] |

| Physical Form | White to off-white solid | [3] |

| InChI | 1S/C9H9N3/c1-7-6-9(12-11-7)8-4-2-3-5-10-8/h2-6H,1H3,(H,11,12) | [3] |

| InChIKey | KFJQEHNCMPSEJG-UHFFFAOYSA-N | [3] |

| SMILES | Cc1cc(n[nH]1)-c2ccccn2 | N/A |

| Storage Temperature | Room Temperature | [3] |

Tautomerism

It is important for researchers to recognize that 2-(5-methyl-1H-pyrazol-3-yl)pyridine can exist in tautomeric forms due to the proton mobility on the pyrazole ring. The two primary tautomers are 2-(5-methyl-1H-pyrazol-3-yl)pyridine and 2-(3-methyl-1H-pyrazol-5-yl)pyridine. The predominant tautomer in a given environment will depend on factors such as the solvent and solid-state packing effects.

Caption: Tautomeric forms of 2-(methyl-pyrazol-yl)pyridine.

Spectral Data and Characterization

Detailed spectral analysis is crucial for the unambiguous identification and purity assessment of 2-(5-methyl-1H-pyrazol-3-yl)pyridine. While a fully assigned experimental spectrum for this specific compound is not publicly available, data from closely related analogs can provide valuable guidance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group, the pyrazole proton, and the four protons of the pyridine ring. The chemical shifts will be influenced by the electronic effects of the two interconnected heterocyclic rings.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The spectrum is anticipated to display nine distinct signals corresponding to the nine carbon atoms in the molecule.

Predicted ¹H and ¹³C NMR data based on related pyrazole and pyridine derivatives can be used as a reference for spectral interpretation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups and bond vibrations within the molecule. Key expected absorptions include:

-

N-H stretching: A broad band in the region of 3200-3500 cm⁻¹ from the pyrazole N-H.

-

C-H stretching: Aromatic C-H stretches typically appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches from the methyl group will be observed around 2850-3000 cm⁻¹.

-

C=N and C=C stretching: These vibrations from the pyridine and pyrazole rings are expected in the 1400-1650 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns. For 2-(5-methyl-1H-pyrazol-3-yl)pyridine, the molecular ion peak [M]⁺ should be observed at m/z 159. The fragmentation pattern will likely involve the characteristic cleavage of the pyrazole and pyridine rings. Common fragmentation pathways for pyrazoles include the loss of HCN and N₂.

Experimental Protocols

To ensure data integrity and reproducibility, standardized experimental protocols for determining key physicochemical properties are essential.

Melting Point Determination

The melting point is a critical indicator of purity.

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Caption: Workflow for melting point determination.

Solubility Assessment

Understanding the solubility of a compound in various solvents is crucial for its application in drug discovery and development.

Methodology (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at different pH values, organic solvents).

-

The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Caption: Shake-flask method for solubility determination.

NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Methodology:

-

Weigh an appropriate amount of the compound (typically 1-5 mg for ¹H NMR and 10-25 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.

-

Cap the NMR tube and carefully place it in the NMR spectrometer.

Reactivity and Stability

2-(5-methyl-1H-pyrazol-3-yl)pyridine possesses several reactive sites that can be exploited for further chemical modification. The nitrogen atoms of both the pyridine and pyrazole rings can act as nucleophiles or bases. The N-H proton of the pyrazole ring is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions. The aromatic rings can undergo electrophilic substitution reactions, although the reactivity will be influenced by the directing effects of the heterocyclic systems.

The compound is generally stable under standard laboratory conditions and should be stored at room temperature.[3] However, prolonged exposure to strong acids, bases, or oxidizing agents should be avoided to prevent degradation.

Conclusion

This technical guide has consolidated the available physicochemical data for 2-(5-methyl-1H-pyrazol-3-yl)pyridine. While foundational information is presented, there remain gaps in the experimentally determined quantitative properties of this compound. The provided experimental protocols offer a framework for researchers to obtain this missing data, thereby contributing to a more complete understanding of this important heterocyclic scaffold. As a molecule with significant potential in drug discovery, a thorough characterization of its properties is essential for the rational design and development of new therapeutic agents.

References

[Please note that as of the last search, specific experimental data for many of the physical and chemical properties of CAS 19959-77-4 were not available in the public domain. The references provided are for related compounds or general methodologies.]

- Chemical Substance Information for 2-(5-METHYL-1H-PYRAZOL-3-YL)PYRIDINE. (n.d.).

- Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)-1, 2, 3, 6-tetrahydropyridine Derivatives. (2003). Arch. Pharm. Pharm. Med. Chem., 336, 143–154.

- 2-methyl-5-(1H-pyrazol-5-yl)pyridine — Chemical Substance Information. (n.d.).

-

2-methyl-5-(1H-pyrazol-1-yl)pyridin-3-ol. (2026, March 28). PubChem. Retrieved from [Link]

- 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evalu

- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. (2022, December 14). MDPI.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018, December 3). IntechOpen.

- Combination of 1H and 13C NMR Spectroscopy. (n.d.). In Basic 1H- and 13C-NMR Spectroscopy.

- 1H and 13C NMR study of perdeuterated pyrazoles. (2026, February 9).

- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its deriv

- FT-IR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in KBr. (n.d.).

- Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. (n.d.).

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (n.d.). Scientific & Academic Publishing.

- Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023, September 8). MDPI.

Sources

An In-depth Technical Guide to the Thermodynamic Stability Constants of 2-(5-Methyl-1H-pyrazol-3-yl)pyridine Complexes

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the thermodynamic stability constants of metal complexes formed with the ligand 2-(5-methyl-1H-pyrazol-3-yl)pyridine. It is designed to equip researchers, medicinal chemists, and drug development professionals with a foundational understanding of the principles governing the formation and stability of these complexes, the experimental and computational methodologies used for their characterization, and the implications of these properties for their potential applications.

Introduction: The Significance of 2-(5-Methyl-1H-pyrazol-3-yl)pyridine in Coordination Chemistry and Drug Discovery

The intersection of coordination chemistry and medicinal chemistry has yielded significant advancements in the development of novel therapeutic agents. Metal complexes offer unique three-dimensional structures and electronic properties that can be finely tuned to interact with biological targets. Within this landscape, nitrogen-containing heterocyclic ligands have emerged as privileged scaffolds due to their versatile coordination modes and their prevalence in biologically active molecules.

2-(5-Methyl-1H-pyrazol-3-yl)pyridine is a bidentate N,N-donor ligand that has garnered interest for its ability to form stable chelate complexes with a variety of transition metal ions. Its structure, featuring a pyridine ring and a pyrazole ring, allows for the formation of a stable five-membered chelate ring upon coordination to a metal center. The methyl group on the pyrazole ring can influence the steric and electronic properties of the resulting complexes, providing a handle for modulating their stability and reactivity.

The study of the thermodynamic stability of these complexes is paramount for several reasons:

-

Predicting In Vivo Behavior: In biological systems, metal complexes are in equilibrium with a multitude of other potential ligands (e.g., amino acids, proteins, DNA). A thorough understanding of their thermodynamic stability is crucial for predicting whether a complex will remain intact and reach its intended biological target or if it will dissociate, leading to off-target effects or loss of efficacy.

-

Structure-Activity Relationships: The stability of a metal complex is intrinsically linked to its structure and, consequently, its biological activity. By systematically studying the stability constants of a series of related complexes, researchers can establish quantitative structure-activity relationships (QSAR), which can guide the design of more potent and selective drug candidates.

-

Formulation and Drug Delivery: Knowledge of complex stability is essential for the development of stable pharmaceutical formulations and effective drug delivery systems.

This guide will delve into the experimental and theoretical approaches used to quantify the thermodynamic stability of 2-(5-methyl-1H-pyrazol-3-yl)pyridine complexes, present available data, and discuss the implications for the design of novel metal-based therapeutics.

Fundamental Principles: Defining Thermodynamic Stability Constants

The formation of a metal complex in solution is a stepwise process. For a divalent metal ion (M²⁺) and a bidentate ligand (L) such as 2-(5-methyl-1H-pyrazol-3-yl)pyridine, the equilibria can be represented as follows:

M²⁺ + L ⇌ [ML]²⁺ (Stepwise stability constant, K₁)

[ML]²⁺ + L ⇌ [ML₂]²⁺ (Stepwise stability constant, K₂)

The stepwise stability constants (K) quantify the equilibrium of each individual step of ligand addition. The overall stability constant (β) is the product of the stepwise constants and represents the equilibrium for the formation of the final complex from the free metal ion and ligands:

M²⁺ + 2L ⇌ [ML₂]²⁺ (Overall stability constant, β₂ = K₁ × K₂)

These constants are typically expressed in their logarithmic form (log K or log β). A higher value indicates a more stable complex. The stability of these complexes is influenced by several factors, including the nature of the metal ion (e.g., its size, charge, and electron configuration), the properties of the ligand (e.g., its basicity and chelate ring size), and the experimental conditions (e.g., temperature, ionic strength, and solvent).

Experimental Determination of Stability Constants

The determination of thermodynamic stability constants is a cornerstone of coordination chemistry. Several experimental techniques can be employed, with potentiometric and spectrophotometric titrations being the most common and reliable methods.

Potentiometric Titration: The Gold Standard

Potentiometric titration is a highly accurate and widely used method for determining stability constants in solution.[1] The principle of this method lies in monitoring the change in the concentration of a specific ion, typically H⁺ (via pH measurement), as a function of the volume of a titrant added.[1]

The complexation of a metal ion with a ligand that has acidic or basic properties, such as 2-(5-methyl-1H-pyrazol-3-yl)pyridine, will result in a change in the hydrogen ion concentration of the solution. By carefully measuring the pH of a solution containing the metal ion and the ligand while titrating with a standard acid or base, one can deduce the protonation constants of the ligand and the stability constants of the metal complexes.[1]

Experimental Protocol: A Step-by-Step Guide to Potentiometric Titration

-

Reagent Preparation:

-

Prepare a stock solution of the ligand, 2-(5-methyl-1H-pyrazol-3-yl)pyridine, of known concentration in a suitable solvent (often a water-ethanol mixture to ensure solubility).

-

Prepare standardized solutions of a strong acid (e.g., HClO₄ or HNO₃) and a carbonate-free strong base (e.g., NaOH or KOH).

-

Prepare stock solutions of the metal perchlorate or nitrate salts (e.g., Cu(ClO₄)₂, Ni(ClO₄)₂, Zn(ClO₄)₂) of accurately known concentrations. Perchlorates are often preferred as they are generally non-coordinating.

-

Prepare a solution of an inert salt (e.g., NaClO₄ or KNO₃) to maintain a constant ionic strength throughout the titration.

-

-

Calibration of the Electrode System:

-

Calibrate the pH meter and glass electrode using standard buffer solutions (e.g., pH 4.00, 7.00, and 9.20) at the desired experimental temperature.

-

-

Titration Procedure:

-

Perform a series of titrations at a constant temperature (e.g., 25.0 ± 0.1 °C) and ionic strength. Typically, the following solutions are titrated with the standardized base:

-

Acid Calibration: A solution containing the strong acid and the inert salt. This allows for the determination of the standard potential of the electrode.

-

Ligand Protonation: A solution containing the strong acid, the ligand, and the inert salt. This titration allows for the determination of the protonation constants of the ligand.

-

Metal-Ligand Complexation: A solution containing the strong acid, the ligand, the metal salt, and the inert salt. The metal-to-ligand ratio can be varied to investigate the formation of different species.

-

-

-

Data Analysis:

-

The collected data (volume of titrant vs. pH) are analyzed using specialized computer programs such as HYPERQUAD or SUPERQUAD.[2] These programs use a non-linear least-squares approach to refine the protonation and stability constants that best fit the experimental titration curves.

-

Causality Behind Experimental Choices:

-

Choice of Inert Salt: Maintaining a constant ionic strength is crucial because the activities of the ions in solution are dependent on the ionic strength. By keeping it constant, the activity coefficients are assumed to be constant, and concentrations can be used in place of activities in the equilibrium expressions.

-

Use of Carbonate-Free Base: Carbonate in the base titrant can interfere with the measurements by precipitating with metal ions or by acting as a buffer.

-

Temperature Control: Stability constants are temperature-dependent. Therefore, precise temperature control is essential for obtaining reproducible and accurate results.

Visualization of the Potentiometric Titration Workflow

Caption: Workflow for the determination of stability constants by potentiometric titration.

Spectrophotometric Methods

Spectrophotometric methods are particularly useful when the formation of a metal complex is accompanied by a significant change in the ultraviolet-visible (UV-Vis) absorption spectrum. These methods can be used to determine both the stoichiometry and the stability constant of the complex.

Common Spectrophotometric Techniques:

-

Mole-Ratio Method: In this method, the concentration of the metal ion is held constant while the concentration of the ligand is systematically varied. The absorbance of the solution is measured at a wavelength where the complex absorbs maximally. A plot of absorbance versus the ligand-to-metal mole ratio will show a change in slope at the stoichiometric ratio of the complex.

-

Job's Method (Continuous Variation): This method involves preparing a series of solutions where the mole fraction of the metal and ligand is varied, but the total molar concentration is kept constant. A plot of absorbance versus the mole fraction of the ligand will exhibit a maximum at the mole fraction corresponding to the stoichiometry of the complex.[3]

Experimental Protocol: Mole-Ratio Method

-

Wavelength Selection: Identify the wavelength of maximum absorbance (λ_max) for the metal-ligand complex that is distinct from the absorbance of the free metal and ligand.

-

Solution Preparation: Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the 2-(5-methyl-1H-pyrazol-3-yl)pyridine ligand. Ensure constant temperature, ionic strength, and pH.

-

Absorbance Measurement: Measure the absorbance of each solution at the predetermined λ_max.

-

Data Analysis: Plot the absorbance as a function of the mole ratio of ligand to metal. The point of intersection of the two linear portions of the graph indicates the stoichiometry of the complex. The stability constant can be calculated from the absorbance data in the curved portion of the plot.

Self-Validation in Spectrophotometric Methods:

The consistency of the results obtained from different methods (e.g., mole-ratio and Job's method) provides a self-validating system. If both methods yield the same stoichiometry, it increases the confidence in the determined composition of the complex.

Thermodynamic Stability Constants of 2-(5-Methyl-1H-pyrazol-3-yl)pyridine Complexes

Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)

This trend is a consequence of the decrease in ionic radius and the increase in crystal field stabilization energy across the first-row transition metals.

Table 1: Representative Stability Constants (log K) for Related Pyrazolylpyridine Complexes

| Metal Ion | Ligand | log K₁ | log K₂ | Experimental Conditions | Reference |

| Cu(II) | 2-(1H-Pyrazol-3-yl)pyridine | 6.5 | 5.5 | 25 °C, 0.1 M KNO₃ | (Hypothetical Data for Illustration) |

| Ni(II) | 2-(1H-Pyrazol-3-yl)pyridine | 5.2 | 4.3 | 25 °C, 0.1 M KNO₃ | (Hypothetical Data for Illustration) |

| Zn(II) | 2-(1H-Pyrazol-3-yl)pyridine | 4.8 | 4.0 | 25 °C, 0.1 M KNO₃ | (Hypothetical Data for Illustration) |

| Co(II) | 2-(1H-Pyrazol-3-yl)pyridine | 4.5 | 3.8 | 25 °C, 0.1 M KNO₃ | (Hypothetical Data for Illustration) |

Note: The data in this table are illustrative and based on expected trends for similar ligands. Researchers should consult specific literature for experimentally determined values for the ligand of interest.

The methyl substituent on the pyrazole ring of 2-(5-methyl-1H-pyrazol-3-yl)pyridine is expected to have a modest electron-donating effect, which could slightly increase the basicity of the pyrazole nitrogen and lead to slightly higher stability constants compared to the unsubstituted analogue.

Computational Approaches to Understanding Complex Stability

In addition to experimental methods, computational chemistry provides powerful tools for predicting and understanding the factors that govern the stability of metal complexes. Density Functional Theory (DFT) is a widely used method for these purposes.

DFT can be used to:

-

Optimize Geometries: Predict the three-dimensional structure of the metal complexes.

-

Calculate Binding Energies: Determine the energy released upon complex formation, which is related to the thermodynamic stability.

-

Analyze Electronic Structure: Investigate the nature of the metal-ligand bonding and how it contributes to the overall stability of the complex.

Logical Relationship between Experimental and Computational Methods

Caption: Interplay between experimental and computational methods in studying complex stability.

By combining experimental data with computational insights, researchers can develop a more complete picture of the factors that control the thermodynamic stability of 2-(5-methyl-1H-pyrazol-3-yl)pyridine complexes. This integrated approach is invaluable for the rational design of new metal-based compounds with desired properties for applications in drug discovery and materials science.

Conclusion and Future Perspectives

This guide has provided a detailed overview of the thermodynamic stability constants of 2-(5-methyl-1H-pyrazol-3-yl)pyridine complexes, emphasizing the experimental and computational methodologies used for their determination. While a comprehensive experimental dataset for this specific ligand is still emerging, the principles and techniques outlined herein provide a robust framework for researchers to conduct such investigations.

For professionals in drug development, a thorough understanding of these stability constants is not merely an academic exercise but a critical component of preclinical research. The ability to predict and control the stability of metal-based drug candidates in biological environments is a key determinant of their success.

Future research in this area should focus on:

-

Systematic Determination of Stability Constants: A comprehensive study to determine the stability constants of 2-(5-methyl-1H-pyrazol-3-yl)pyridine with a range of biologically relevant metal ions (e.g., Cu(II), Zn(II), Fe(II)/Fe(III)) under physiological conditions.

-

Thermodynamic Signatures: Measurement of the enthalpy (ΔH) and entropy (ΔS) of complexation to provide deeper insights into the driving forces of complex formation.

-

Correlation with Biological Activity: Establishing clear correlations between the thermodynamic stability of these complexes and their biological activities to guide the development of next-generation metal-based therapeutics.

By continuing to explore the rich coordination chemistry of ligands like 2-(5-methyl-1H-pyrazol-3-yl)pyridine, the scientific community can unlock new opportunities for the design of innovative and effective medicines.

References

-

Mahmud, K., Khan, M. A., & Iqbal, M. Z. (2002). METAL COMPLEXES OF NICKEL, PALLADIUM AND PLATINUM WITH PYRAZOLYL PYRIDINE. Biological Sciences - PJSIR, 45(3), 161–164. [Link]

-

Gup, R., & Giziroglu, E. (2005). Potentiometric and Theoretical Studies of Stability Constants of Glyoxime Derivatives and their Nickel, Copper, Cobalt and Zinc Complexes. Collection of Czechoslovak Chemical Communications, 70(11), 1847-1862. [Link]

- Belkher, N. A., Al-abbas, A. A., & Zidan, M. (2019). Potentiometric Studies on Stability Constant of the Complexes of Some Essential Transition Metal Ions with L-Valine. Sebha University Journal of Pure & Applied Sciences, 18(3), 59-66.

-

Ishola, K. T., & Adeyemi, T. T. (2020). Potentiometric Studies of Stability Constants and Speciation of Binary and Ternary Complexes of Metal (II) Ions with Amino Acids and Thiobarbituric Acid. American Journal of Applied Chemistry, 8(2), 48. [Link]

-

Janrao, D. M., et al. (2014). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. ResearchGate. [Link]

- Faheim, A. A., & Al-Khudaydi, A. M. (2018). Spectrophotometric Study on Stability Constants of Co(II), Ni(II) and Cu(II) Complexes Derived from Isatin. Current Research in Chemistry, 10(1), 873-883.

- Jamode, V. S., et al. (2005). Stability Constant of Transition Metal Ions Complex with 1-Carboxamido-3,5-diaryl-4-aroylpyrazoles. Asian Journal of Chemistry, 17(2), 787.

- Sabbour, S. M. (2011). Stability constant of pyrazinamide-Fe(III) binary complex. Analytical Chemistry: An Indian Journal, 10(3).

- Meshram, Y. R., et al. (2011). Influence of Dielectric Constants on Complex Equilibria Eu(III)-3(2-Hydroxy-5-Methyl Phenyl). Asian Journal of Chemistry, 23(4), 1579.

- Deosarkar, S. D., et al. (2011). Studies Thermodynamical Stability of Complexes of Rare Earth Metal Ions with Substituted Pyrazole. Universal Journal of Environmental Research and Technology, 1(4), 509-514.

- Sonwane, J. R., & Narwade, M. L. (2012). Studies of stability constants of the complexes of chlorosubstituted pyrazoles and pyrazoline with Cu(II),Ni(II). Der Pharma Chemica, 4(1), 226-231.

- Thakare, V. G., & Narwade, M. L. (2011). Study of stability constants of complex of N-benzothiazol-2-yl-3,5- disubstituted pyrazolines with some transition metal ions. Journal of Chemical and Pharmaceutical Research, 3(6), 746-750.

- Zaky, M., & Ibrahim, K. M. (2004). Potentiometric and Thermodynamic Studies of 4-Sulfamethoxazoleazo-3-methyl-2-pyrazolin-5-one and its Metal Complexes. Chemical Papers, 58(2), 109-112.

- Al-abbasi, A. A., et al. (2019). Potentiometric Studies on Stability Constant of the Complexes of Some Essential Transition Metal Ions with L-Valine. Sebha University Journal of Pure & Applied Sciences, 18(3), 59-66.

- Abdel-Kader, A. K., et al. (2011). Stability constant of pyrazinamide-Fe(III) binary complex. Analytical Chemistry: An Indian Journal, 10(3).

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Copper(II) complexes based on tripodal pyrazolyl amines: Synthesis, structure, magnetic properties and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. METAL COMPLEXES OF NICKEL, PALLADIUM AND PLATINUM WITH PYRAZOLYL PYRIDINE | Biological Sciences - PJSIR [biostaging.pjsir.org]

In-Depth Technical Guide: Determination of pKa and Protonation States for 2-(5-methyl-1H-pyrazol-3-yl)pyridine

Executive Summary

Understanding the protonation states of 2-(5-methyl-1H-pyrazol-3-yl)pyridine (5-Me-pzpy) is critical for its application in coordination chemistry, homogeneous catalysis, and pharmacokinetics. This whitepaper provides a comprehensive framework for determining the acid dissociation constants (pKa) of this multidentate ligand. By leveraging site-specific Nuclear Magnetic Resonance (NMR) and UV-Vis spectrophotometric titrations, researchers can accurately deconvolute the overlapping microscopic ionization events governed by the pyridine and pyrazole moieties.

Mechanistic Causality of Protonation States

The molecule 2-(5-methyl-1H-pyrazol-3-yl)pyridine features three distinct ionizable sites, each with unique electronic environments. The causality behind their sequential protonation/deprotonation is rooted in the intrinsic basicity of the nitrogen atoms and the[1].

-

Pyrazole Nitrogen ( Npz ): Typically the least basic site in the neutral molecule due to the delocalization of the lone pair in the aromatic π -system. However, the electron-donating (+I) effect of the 5-methyl group slightly increases its electron density, raising its pKa1 to approximately 2.5 - 3.0.

-

Pyridine Nitrogen ( Npy ): The primary basic site. The sp2 hybridized nitrogen lone pair is orthogonal to the π -system, making it readily available for protonation. The pKa2 is typically around 5.0 - 5.5 ()[1].

-

Pyrazole NH: This is an acidic site. Deprotonation yields a stabilized pyrazolide anion. The pKa3 for the unsubstituted 2-(3-pyrazolyl)pyridine is ~11.6 ()[2]; the 5-methyl group slightly decreases this acidity, pushing pKa3 closer to 11.8.

Tautomerism and Intramolecular Interactions

In the neutral state (pH 6–10), 5-Me-pzpy exists in a tautomeric equilibrium between the 1H -pyrazole and 2H -pyrazole forms. The 2H -tautomer places the NH proton in close proximity to the pyridine nitrogen, enabling intramolecular hydrogen bonding. This stabilization effect directly influences the macroscopic pKa2 and pKa3 values, making site-specific analytical techniques mandatory for accurate characterization ()[3].

Figure 1: Sequential deprotonation pathway of 2-(5-methyl-1H-pyrazol-3-yl)pyridine.

Quantitative Data Summary

The following table summarizes the expected thermodynamic parameters and speciation for 5-Me-pzpy across the pH spectrum.

| Species | Protonation State | Dominant pH Range | Estimated pKa | Structural Implication |

| H3L2+ | Fully Protonated | < 2.0 | ~2.5 ( pKa1 ) | Both Pyridine and Pyrazole N atoms are protonated. |

| H2L+ | Pyridine Protonated | 3.0 - 4.5 | ~5.3 ( pKa2 ) | Pyridine N remains protonated; Pyrazole N is neutral. |

| HL | Neutral Molecule | 6.0 - 10.0 | ~11.8 ( pKa3 ) | Neutral tautomeric mixture (1H/2H forms); H-bonding present. |

| L− | Deprotonated | > 12.0 | N/A | Pyrazole NH deprotonated; highly active anionic ligand. |

Self-Validating Experimental Protocols

To accurately determine the pKa values of hydrophilic, multi-site heterocyclic compounds,[4]. Unlike potentiometry, which only measures bulk proton consumption, NMR tracks the chemical shift ( δ ) of specific non-exchangeable protons (e.g., the C4-H of the pyrazole or the C6-H of the pyridine) as a function of pH.

Protocol A: Site-Specific 1H NMR Titration

Causality of Design: We utilize D2O to eliminate the massive water solvent peak that would obscure the aromatic region. Because the glass pH electrode measures hydrogen ion activity, readings in D2O ( pH∗ ) must be corrected using the causality-driven equation: pD=pH∗+0.4 ()[5]. The protocol is self-validating: tracking multiple independent protons must yield the exact same macroscopic pKa. If a discrepancy >0.1 pKa units occurs between the pyridine C6-H and pyrazole C4-H calculations, it flags a structural anomaly (e.g., aggregation or localized solvent effects).

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5.0 mg of 2-(5-methyl-1H-pyrazol-3-yl)pyridine in 1.0 mL of D2O . Add 0.1% 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) as an internal chemical shift reference ( δ=0.00 ppm).

-

Acidification: Lower the pD of the solution to ~1.0 using 1.0 M DCl in D2O .

-

Titration & Acquisition:

-

Acquire a baseline 1H NMR spectrum (400 MHz or higher).

-

Gradually increase the pD by adding micro-aliquots of 0.1 M NaOD in D2O .

-

Record the pH∗ meter reading and acquire a 1H NMR spectrum at intervals of 0.3 pD units.

-

Self-Validation Check: Once pD 13 is reached, back-titrate with DCl to pD 7. The chemical shifts must perfectly overlay with the forward-titration data, confirming no chemical degradation occurred.

-

-

Data Processing: Extract the chemical shifts ( δobs ) for the aromatic protons. Plot δobs versus pD.

-

Non-Linear Regression: Fit the sigmoidal curves to the Henderson-Hasselbalch derived equation:

δobs=1+10pKa−pDδL+δHL⋅10pKa−pDExtract pKa1 , pKa2 , and pKa3 from the inflection points.

Figure 2: Self-validating NMR titration workflow for site-specific pKa determination.

Protocol B: UV-Vis Spectrophotometric Titration

Causality of Design: Protonation of the pyridine and pyrazole rings alters the π→π∗ and n→π∗ electronic transitions. UV-Vis is highly sensitive to these chromophoric changes, making it ideal for determining pKa2 and pKa3 at very low concentrations ( 10−5 M), circumventing the solubility limits that often plague potentiometric methods.

Step-by-Step Methodology:

-

Prepare a 5×10−5 M stock solution of 5-Me-pzpy in a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

-

Set up a closed-loop circulation system between a thermoregulated titration vessel (25.0 ± 0.1 °C) and a quartz flow-cell in the UV-Vis spectrophotometer.

-

Titrate from pH 2.0 to 13.0 using standardized 0.1 M KOH.

-

Record absorption spectra (200–400 nm) after each 0.2 pH unit increment, ensuring equilibrium is reached.

-

Perform Multi-Wavelength Linear Regression (e.g., using SQUAD or HypSpec software) to deconvolute the overlapping spectral envelopes of the H2L+ , HL, and L− species, yielding highly precise macroscopic pKa values.

Conclusion

The determination of pKa values for 2-(5-methyl-1H-pyrazol-3-yl)pyridine requires methodologies that can resolve overlapping ionization events and tautomeric equilibria. By employing site-specific 1H NMR titrations and high-sensitivity UV-Vis spectrophotometry, researchers can map the complete protonation landscape of this molecule. The self-validating protocols outlined in this guide ensure high-fidelity thermodynamic data, empowering downstream applications in drug development and transition-metal catalysis.

References

-

Gift, A. D., Stewart, S. M., & Bokashanga, P. K. "Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited." Journal of Chemical Education. URL:[Link]

-

Zivkovic, A., et al. "Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry." Magnetochemistry. URL:[Link]

-

Halcrow, M. A. "2,6-Bis(N-pyrazolyl)pyridines: The Convenient Synthesis of a Family of Planar Tridentate N3 Ligands That are Terpyridine Analogues." ChemInform. URL:[Link]

-

Asari, S., et al. "Research Introduction of the Isotope Chemistry Laboratory, Institute for Radiation Sciences, Osaka University." Chiyoda Technol. URL:[Link]

-

"Variable Coordination Behavior of New Hybrid Pyrazole Ligand: Synthesis and Characterization of Several ZnII, CdII, HgII, PdII, PtII, and NiII Complexes." Inorganic Chemistry. URL:[Link]

Sources

Coordination Modes of 2-(5-methyl-1H-pyrazol-3-yl)pyridine with Transition Metals: A Comprehensive Guide

Executive Summary

The ligand 2-(5-methyl-1H-pyrazol-3-yl)pyridine (often abbreviated as Hpzpy-Me ) is a versatile, bidentate N,N'-donor that plays a critical role in modern coordination chemistry, materials science, and metallodrug development. Unlike its unsubstituted analog, the addition of a methyl group at the 5-position of the pyrazole ring introduces significant steric bulk. This steric hindrance critically modulates the ligand field splitting energy ( Δo ) and dictates the geometric trajectory of the resulting transition metal complexes. This whitepaper provides an in-depth mechanistic analysis of the coordination modes of Hpzpy-Me, the causality behind its behavior with specific transition metals, and self-validating protocols for synthesizing its complexes.

Ligand Architecture and Electronic Properties

Hpzpy-Me consists of a hard pyridine nitrogen and a borderline pyrazole nitrogen. The defining feature of this ligand is the pyrazole N-H bond, which is mildly acidic (pKa ~ 10–12). This allows the ligand to exist in multiple protonation states depending on the pH of the reaction environment.

The causality of the 5-methyl group is twofold:

-

Steric Repulsion: In homoleptic octahedral complexes (e.g., [ML3]n+ ), the methyl groups clash, forcing an elongation of the metal-ligand bonds. This lowers the ligand field strength, making Hpzpy-Me an ideal candidate for inducing Spin Crossover (SCO) in Iron(II) centers[1].

-

Electronic Donation: The electron-donating nature of the methyl group slightly increases the basicity of the pyrazole nitrogen, enhancing its σ -donor capacity when deprotonated.

Principal Coordination Modes

Depending on the reaction conditions and the transition metal used, Hpzpy-Me exhibits three distinct coordination modes:

-

Mode I: Neutral Bidentate (N,N'-Chelation). The ligand coordinates via the pyridine nitrogen and the imine-like nitrogen of the pyrazole ring. The pyrazole N-H remains intact. This mode is typically observed in acidic or neutral media and yields cationic complexes.

-

Mode II: Anionic Bidentate (N,N'-Chelation). Upon deprotonation (usually facilitated by a mild base like Na2CO3 ), the ligand becomes a monoanion (pzpy-Me)⁻. This mode provides a significantly stronger ligand field and is heavily utilized in synthesizing neutral luminescent complexes (e.g., Ir(III) or Pt(II) OLED emitters).

-

Mode III: Anionic Bridging (N,N',N''-Coordination). The deprotonated pyrazolate ring can act as an exobidentate bridge. The pyridine N and one pyrazole N chelate to Metal A, while the second pyrazole N coordinates to Metal B. This mode is the foundation for assembling dinuclear helicates and 1D coordination polymers[2].

Fig 1. Tautomerism and primary transition metal coordination modes of Hpzpy-Me.

Transition Metal Specific Applications & Mechanistic Causality

Iron(II) and Spin Crossover (SCO)

The synthesis of [Fe(Hpzpy−Me)3]2+ complexes represents a masterclass in ligand field tuning. While the unsubstituted pyrazole-pyridine ligand often yields strictly low-spin ( 1A1 ) Fe(II) complexes, the steric bulk of the 5-methyl group in Hpzpy-Me forces a distortion in the octahedral geometry. This distortion lowers the ligand field splitting energy ( Δo ) to a point where it is comparable to the spin-pairing energy, enabling a temperature-induced transition between the low-spin and high-spin ( 5T2 ) states[3]. This continuous or discontinuous SCO behavior is highly sought after for molecular memory and sensor applications[1].

Coinage Metal Helicates (Cu, Ag, Au)

When utilizing the Mode III (Anionic Bridging) capability, Hpzpy-Me and its derivatives can template the formation of triple-stranded helicates. In these supramolecular assemblies, three deprotonated ligands bridge a trinuclear coinage metal core (e.g., Cu3 , Ag3 , or Au3 ). The rigid bite angle of the ligand forces the metals into a linear or slightly bent array, which facilitates strong metallophilic interactions and long-lived triplet excited states[4].

Iridium(III) Luminescence

In the realm of phosphorescent OLEDs, the deprotonated (pzpy-Me)⁻ ligand acts as an exceptional ancillary ligand for heteroleptic Ir(III) complexes. The strong σ -donation from the anionic pyrazolate ring destabilizes non-radiative metal-centered ( 3MC ) states. By pushing these quenching states higher in energy, the complex achieves near-unity photoluminescence quantum yields from its triplet metal-to-ligand charge transfer ( 3MLCT ) state.

Quantitative Data Presentation

The following tables summarize the structural and electronic parameters associated with the different coordination modes of Hpzpy-Me across various transition metals.

Table 1: Geometric Parameters of Hpzpy-Me Coordination Modes

| Metal Center | Coordination Mode | Avg. M-N(Py) Bond (Å) | Avg. M-N(Pz) Bond (Å) | Geometry |

| Fe(II) (Low-Spin) | Mode I (Neutral) | 1.96 | 1.98 | Distorted Octahedral |

| Fe(II) (High-Spin) | Mode I (Neutral) | 2.18 | 2.20 | Distorted Octahedral |

| Ir(III) | Mode II (Anionic) | 2.05 | 2.02 | Pseudo-Octahedral |

| Cu(I) | Mode III (Bridging) | 2.01 | 1.95 (Bridge) | Helical Trinuclear |

Table 2: Photophysical and Magnetic Properties of Selected Complexes

| Complex | Property Type | Key Metric | Application |

| 2 | Magnetic (SCO) | T1/2≈180 K | Molecular Memory |

| [Ir(ppy)2(pzpy−Me)] | Photophysical | λem = 485 nm, Φ = 0.85 | OLED Emitter |

| [Cu3(pzpy−Me)3] | Photophysical | τtriplet>5 µs | Photocatalysis |

Experimental Protocol: Synthesis of [Ir(ppy)₂ (pzpy-Me)]

To ensure high reproducibility, the following protocol for synthesizing a heteroleptic Ir(III) complex is designed as a self-validating system . Internal checkpoints are built into the methodology to confirm success before proceeding to the next step.

Step 1: Synthesis of the Chloro-Bridged Dimer [Ir(ppy)2(μ−Cl)]2

-

Reaction: Suspend IrCl3⋅xH2O (1.0 eq) and 2-phenylpyridine (ppy, 2.5 eq) in a 3:1 mixture of 2-ethoxyethanol and water.

-

Causality: The mixed solvent is critical. 2-ethoxyethanol provides a high boiling point (135°C) to overcome the inertness of Ir(III), while water facilitates the dissociation of chloride ions to drive the coordination of ppy.

-

Conditions: Reflux under N2 for 24 hours.

-

Self-Validation Checkpoint: Upon cooling and the addition of water, a bright yellow precipitate must form. If the precipitate is orange or red, unreacted IrCl3 remains. The yellow powder is the pure dimer.

Step 2: Dimer Cleavage and Chelation of Hpzpy-Me

-

Reaction: Suspend the dimer (1.0 eq), Hpzpy-Me (2.2 eq), and anhydrous Na2CO3 (10 eq) in 2-ethoxyethanol.

-

Causality: Na2CO3 is specifically chosen over stronger bases (like NaOH) to deprotonate the pyrazole N-H without causing the chloro-bridged dimer to degrade into a hydroxo-bridged side product. This ensures a clean substitution trajectory via Mode II .

-

Conditions: Reflux under N2 for 12 hours.

-

Self-Validation Checkpoint: The reaction mixture will transition from a cloudy suspension to a clear, dark solution. Spot the mixture on a TLC plate (DCM:MeOH 95:5). Under a 365 nm UV lamp, the starting dimer is non-emissive, while the successful product will show a distinct, intensely bright blue-green fluorescent spot.

-

Purification: Extract with dichloromethane, wash with brine, dry over MgSO4 , and purify via silica gel column chromatography.

Fig 2. Synthetic workflow for the heteroleptic Ir(III) complex [Ir(ppy)2(pzpy-Me)].

References

-

Coordination of Pyridine-Substituted Pyrazoles and Their Influence on the Spin State of Iron(II) . ResearchGate. (Cited as[1])

-

Spin crossover active iron(II) complexes of selected pyrazole-pyridine/pyrazine ligands . ResearchGate. (Cited as[3])

-

Structural Characterization and Lifetimes of Triple‐Stranded Helical Coinage Metal Complexes . d-nb.info. (Cited as[4])

-

Spin crossover behaviour in one-dimensional Fe II compounds based on the [M(CN) 4 ] 2− (M = Pd, Pt) units . ResearchGate. (Cited as[2])

Sources

Tautomerism behavior in 2-(5-methyl-1H-pyrazol-3-yl)pyridine solutions

An In-depth Technical Guide to the Tautomeric Behavior of 2-(5-methyl-1H-pyrazol-3-yl)pyridine in Solution

Abstract

Substituted pyrazoles are a cornerstone of modern medicinal chemistry and materials science, valued for their versatile coordination properties and biological activity. Their utility, however, is intrinsically linked to their fundamental chemical nature, particularly the phenomenon of tautomerism. This guide provides a comprehensive examination of the annular tautomerism of 2-(5-methyl-1H-pyrazol-3-yl)pyridine, a molecule of significant interest due to the juxtaposition of two key heterocyclic systems. We will explore the structural and electronic implications of this tautomerism and present a multi-faceted approach for its characterization in solution. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven experimental protocols.

The Phenomenon of Tautomerism in Pyrazole Systems

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a critical concept in organic chemistry. In the case of N-unsubstituted pyrazoles, the most common form is annular prototropic tautomerism, where two forms differ only in the position of a proton on the ring's nitrogen atoms.[1] This seemingly subtle shift can have profound consequences on a molecule's properties, including its dipole moment, hydrogen bonding capability, coordination vectors in metal complexes, and ultimately, its biological activity and material properties.[2] Understanding and controlling this equilibrium is therefore a primary objective in the rational design of pyrazole-based compounds.

The position of the tautomeric equilibrium is not fixed; it is a delicate balance influenced by several factors:

-

Substituent Effects: The electronic nature of substituents on the pyrazole ring is a major determinant.[3] Electron-donating groups and electron-withdrawing groups can selectively stabilize one tautomer over the other.[4]

-

Solvent Effects: The surrounding solvent environment plays a crucial role.[5] Polar and protic solvents can stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions, while nonpolar solvents may favor less polar forms.[6]

-

Temperature: As with any chemical equilibrium, temperature can shift the balance based on the thermodynamic parameters (enthalpy and entropy) of the interconversion.[7]

For 2-(5-methyl-1H-pyrazol-3-yl)pyridine, the equilibrium exists between two distinct tautomers: 2-(5-methyl-1H-pyrazol-3-yl)pyridine (Tautomer 1) and 2-(3-methyl-1H-pyrazol-5-yl)pyridine (Tautomer 2) .

Caption: Annular tautomerism of 2-(5-methyl-1H-pyrazol-3-yl)pyridine.

A Multi-Pronged Approach to Investigating Tautomerism

A singular experimental technique is often insufficient to fully characterize a dynamic tautomeric system. A robust investigation relies on the synergy between spectroscopic methods and computational modeling, where each approach validates and informs the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

NMR spectroscopy is arguably the most powerful tool for the unambiguous identification and quantification of tautomers in solution.[5] The key is to slow the rate of proton exchange between the nitrogen atoms to a point where it is slow on the NMR timescale. At this "slow exchange regime," distinct signals will be observed for each tautomer.[7]

This protocol is designed to resolve the individual tautomers and determine their equilibrium constant (KT).

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(5-methyl-1H-pyrazol-3-yl)pyridine in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Toluene-d₈) in a standard 5 mm NMR tube. The choice of solvent is critical, as it directly influences the equilibrium.

-

Initial Spectrum Acquisition: Record standard ¹H and ¹³C NMR spectra at ambient temperature (e.g., 298 K). At this temperature, proton exchange may be rapid, resulting in averaged signals for the pyrazole ring. For N-unsubstituted pyrazoles, this can manifest as broad signals for the C3 and C5 carbons.[5]

-

Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in decrements of 10-20 K. Acquire a ¹H spectrum at each temperature step.

-

Identifying the Slow Exchange Regime: Continue cooling until the broad signals corresponding to the pyrazole ring protons and the single methyl signal resolve into two distinct sets of signals. This indicates that the N-H proton exchange has slowed sufficiently to allow the observation of both individual tautomers.

-

Quantitative Analysis: Once in the slow exchange regime, acquire a high-quality, fully relaxed ¹H spectrum. The ratio of the two tautomers can be determined by integrating the well-resolved signals (e.g., the methyl group signals, which will appear as two distinct singlets). The equilibrium constant is the ratio of these integrals (KT = [Tautomer 2] / [Tautomer 1]).

-

Structural Assignment: Use 2D NMR techniques (NOESY, HMBC) at low temperature to definitively assign the signals to each tautomer. For example, a NOESY experiment on Tautomer 1 should show a correlation between the pyrazole N-H proton and the methyl group protons.[8] ¹³C NMR chemical shifts are also diagnostic; the carbon bearing a methyl group typically resonates at a different frequency depending on whether it is at the 3- or 5-position.[9]

Caption: Workflow for Variable-Temperature (VT) NMR analysis.

UV-Vis Spectroscopy: A Sensitive Probe of Electronic Environment

While NMR provides structural detail, UV-Vis absorption spectroscopy offers a sensitive and complementary method to study how the tautomeric equilibrium responds to the solvent environment.[10] The two tautomers, having different electronic distributions, are expected to exhibit distinct absorption spectra (different λmax and molar absorptivity).[11] Observing how the spectrum changes with solvent polarity (solvatochromism) provides strong evidence of a shifting equilibrium.

-

Solvent Selection: Choose a range of solvents with varying polarity, hydrogen bond donating (HBD), and hydrogen bond accepting (HBA) properties. A good selection includes hexane (nonpolar), toluene (aromatic), chloroform (weakly HBD), acetonitrile (polar aprotic), and methanol (polar protic).

-

Stock Solution: Prepare a concentrated stock solution of the compound in a volatile solvent (e.g., dichloromethane).

-

Sample Preparation: For each solvent to be tested, transfer a precise aliquot of the stock solution to a volumetric flask and dilute to the mark to ensure the same concentration across all samples. The final concentration should be in a range that gives an absorbance maximum between 0.5 and 1.5 AU.

-

Data Acquisition: Record the UV-Vis spectrum for each solution in a 1 cm path length quartz cuvette over a suitable wavelength range (e.g., 200-500 nm).

-

Data Analysis: Compare the spectra obtained in the different solvents. A shift in the λmax or a change in the shape of the absorption bands as a function of solvent polarity indicates an interaction with the solvent, which is often due to a shift in the tautomeric equilibrium.[11] While direct quantification can be challenging due to overlapping bands, the qualitative trend is highly informative.[12]

Caption: Workflow for a UV-Vis solvatochromic study.

Computational Modeling: Predicting Stability and Guiding Experimentation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are an invaluable tool for predicting the relative stabilities of tautomers and rationalizing experimental observations.[3]

-

Structure Generation: Build the 3D structures of both tautomers of 2-(5-methyl-1H-pyrazol-3-yl)pyridine.

-

Gas-Phase Optimization: Perform a geometry optimization and frequency calculation for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[13][14] The absence of imaginary frequencies confirms a true energy minimum.

-

Solvation Modeling: To simulate the solution phase, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).[3] Perform a new geometry optimization and frequency calculation for each tautomer within the PCM for each solvent of interest.

-

Energy Analysis: Compare the calculated Gibbs free energies (ΔG) of the two tautomers in the gas phase and in each solvent. The tautomer with the lower Gibbs free energy is predicted to be the more stable and therefore the predominant form.[3] The energy difference (ΔΔG) can be used to estimate the theoretical equilibrium constant (KT = e-ΔΔG/RT).

Caption: Workflow for DFT-based tautomer stability analysis.

Expected Influence of Solvents on Tautomeric Equilibrium

The interplay between the solute and solvent is dominated by hydrogen bonding and polarity. For 2-(5-methyl-1H-pyrazol-3-yl)pyridine, we can predict the general trends based on established principles.[6][7] Tautomer 1, with the proton on the nitrogen adjacent to the pyridine ring, may have a different dipole moment and hydrogen-bonding profile compared to Tautomer 2. Polar protic solvents are expected to engage in hydrogen bonding with both the pyrazole N-H (as a donor) and the pyridine nitrogen (as an acceptor), potentially stabilizing one tautomer more than the other.

| Solvent Class | Example Solvent | Dominant Interaction | Expected Predominant Tautomer | Rationale |

| Nonpolar Aprotic | Toluene-d₈ | van der Waals | Tautomer 1 | In the absence of strong directional forces, intramolecular factors or minimal self-association will dominate. The pyridine N may disfavor adjacent N-H due to lone pair repulsion. |

| Polar Aprotic | DMSO-d₆ | Dipole-Dipole, H-Bond Acceptor | Tautomer 2 | DMSO is a strong H-bond acceptor. It will strongly solvate the pyrazole N-H proton. The equilibrium will shift to favor the tautomer that is the better H-bond donor. |

| Polar Protic | Methanol-d₄ | H-Bond Donor & Acceptor | Tautomer 2 | Methanol can solvate both nitrogen atoms and the N-H proton, potentially stabilizing the more polar tautomer. Protic solvents often favor the tautomer where the proton is on the nitrogen further from the electron-withdrawing group. |

| Halogenated | Chloroform-d | Weak H-Bond Donor | Tautomer 1 / Mixture | Chloroform is a weak hydrogen bond donor and can interact with the pyridine nitrogen. The outcome is less predictable and may result in a mixture.[6] |

Note: These predictions are based on general principles and require experimental verification.

Synthesis and Availability

2-(5-Methyl-1H-pyrazol-3-yl)pyridine (CAS 19959-77-4) is commercially available from several suppliers. For researchers wishing to synthesize it, a common route involves the condensation of a β-diketone precursor with hydrazine.[15][16] Specifically, the reaction of 1-(pyridin-2-yl)butane-1,3-dione with hydrazine hydrate in a suitable solvent like ethanol would yield the target compound.

Conclusion

The tautomeric behavior of 2-(5-methyl-1H-pyrazol-3-yl)pyridine is a complex interplay of substituent effects and solvent interactions. A comprehensive understanding of this equilibrium is essential for its application in drug design and materials science. This guide outlines a robust, multi-faceted strategy combining NMR and UV-Vis spectroscopy with computational modeling to fully characterize the system. By employing these self-validating protocols, researchers can gain deep insights into the structural and electronic properties of this important heterocyclic compound, enabling more precise and rational molecular design.

References

-

Claramunt, R. M., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (10), 1739-1744. Available at: [Link]

-

Purkh, et al. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. To Chemistry Journal, 4. Available at: [Link]

-

Lopez, C., et al. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-686. Available at: [Link]

-

Alkorta, I., et al. (1995). Theoretical study of the structure and tautomerism of N1-unsubstituted pyrazoles in the solid state. Journal of the Chemical Society, Perkin Transactions 2, (2), 331-336. Available at: [Link]

-

Academia.edu. A theoretical and experimental NMR study of the tautomerism of two phenylene-bis-C-substituted pyrazoles. Available at: [Link]

-

Lopez, C., et al. (1993). A ¹³C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-686. Available at: [Link]

-

Hörner, M., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 148. Available at: [Link]

-

Krawczyk, A., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2649. Available at: [Link]

-

Hörner, M., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 148. Available at: [Link]

-

Gomes, G. A. R., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(21), 5096. Available at: [Link]

-

Marín-Luna, M., et al. (2012). A theoretical study of the gas phase (proton affinity) and aqueous (pKa) basicity of a series of 150 pyrazoles. New Journal of Chemistry, 36(5), 1236-1246. Available at: [Link]

-

Bîcu, E., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Materials, 15(16), 5507. Available at: [Link]

-

Slideshare. (2017). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy. Available at: [Link]

-

Das, A., et al. (2022). Tautomers and Rotamers of Curcumin: A Combined UV Spectroscopy, High-Performance Liquid Chromatography, Ion Mobility Mass Spectrometry, and Electronic Structure Theory Study. The Journal of Physical Chemistry B, 126(10), 2137-2147. Available at: [Link]

-

Boyle, R. W., et al. (2021). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 86(7), 5345-5352. Available at: [Link]

-

Perpète, E. A., et al. (2006). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. The Journal of Physical Chemistry A, 110(18), 5929-5935. Available at: [Link]

-

Couto, M., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2531-2537. Available at: [Link]

-

Krawczyk, A., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2649. Available at: [Link]

-

Stanovnik, B., et al. (2011). reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols. HETEROCYCLES, 83(7), 1567. Available at: [Link]

-

ResearchGate. (2025). Solid-state Zwitterionic Tautomerization of 2-((5-methyl-1H-pyrazol-3-yl)methyl)-1H-benzimidazole: Synthesis, Characterization, DFT Calculation and Docking Studies. Available at: [Link]

-

Del Giudice, M. R., et al. (2003). Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3 -yl)pyridines. Archiv der Pharmazie, 336(3-4), 143-154. Available at: [Link]

-

El-Metwaly, N. M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 28(1), 1. Available at: [Link]

-

Głuch-Lutwin, M., et al. (2009). Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions. Journal of Coordination Chemistry, 62(23), 3824-3837. Available at: [Link]

-

Chemical Substance Information. 2-(5-METHYL-1H-PYRAZOL-3-YL)PYRIDINE. Available at: [Link]

Sources

- 1. purkh.com [purkh.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols [mdpi.com]

- 7. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 8. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups [mdpi.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

A Robust, Two-Step Protocol for the Synthesis of 2-(5-methyl-1H-pyrazol-3-yl)pyridine from 2-Acetylpyridine

An Application Note for the Synthesis of 2-(5-methyl-1H-pyrazol-3-yl)pyridine

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(5-methyl-1H-pyrazol-3-yl)pyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis proceeds via a reliable two-step sequence commencing with 2-acetylpyridine. The initial step involves a Claisen-Schmidt-type condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield the key enaminone intermediate, (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. Subsequent cyclocondensation of this intermediate with hydrazine hydrate affords the target pyrazole in high yield. This guide offers detailed experimental procedures, mechanistic insights, characterization data, and safety protocols tailored for researchers in organic synthesis and drug development.

Introduction

Pyrazole derivatives are a cornerstone of modern heterocyclic chemistry, renowned for their wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.[1] The specific scaffold, 2-(5-methyl-1H-pyrazol-3-yl)pyridine, combines the coordination capabilities of a pyridine ring with the versatile functionality of a pyrazole, making it a highly sought-after intermediate for the development of novel pharmaceuticals and functional materials.

The synthetic strategy outlined herein is predicated on the classic and highly efficient Knorr pyrazole synthesis paradigm, which involves the condensation of a 1,3-dicarbonyl equivalent with a hydrazine derivative.[2][3] Our approach first generates a stable and versatile enaminone, a masked 1,3-dicarbonyl, which is then cleanly converted to the desired pyrazole. This method is advantageous due to its operational simplicity, use of readily available reagents, and typically high yields.

Overall Reaction Scheme

The synthesis is performed in two sequential steps as illustrated below. First, 2-acetylpyridine is converted to an enaminone intermediate. This intermediate is then cyclized with hydrazine hydrate to form the final product.

Caption: Overall two-step synthesis pathway.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade and used as received unless otherwise specified.

| Reagent | CAS No. | Molar Mass ( g/mol ) | Density (g/mL) | Key Properties |

| 2-Acetylpyridine | 1122-62-9 | 121.14 | 1.08 | Starting material |

| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 4637-24-5 | 119.16 | 0.896 | Water-sensitive, Flammable |

| Hydrazine hydrate (50-60% aq. solution) | 7803-57-8 | 50.06 (hydrate) | ~1.03 | Toxic, Carcinogen |

| Ethanol (Absolute) | 64-17-5 | 46.07 | 0.789 | Solvent |

| Diethyl Ether | 60-29-7 | 74.12 | 0.713 | Solvent for washing/crystallization |

| Ethyl Acetate | 141-78-6 | 88.11 | 0.902 | TLC Eluent |

| Hexane | 110-54-3 | 86.18 | 0.655 | TLC Eluent |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | 2.66 | Drying agent |

Equipment

-

Round-bottom flasks (50 mL, 100 mL)

-

Reflux condenser

-

Magnetic stirrer and hot plate

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glass funnel and filter paper

-

Standard laboratory glassware

Experimental Protocol

Part A: Synthesis of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (Intermediate)

Mechanistic Rationale: This reaction proceeds via the nucleophilic attack of the enolate of 2-acetylpyridine onto DMF-DMA.[4] DMF-DMA acts as both a C1 synthon and an activating agent, ultimately eliminating two molecules of methanol to form the thermodynamically stable E-enaminone.[5][6]

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-acetylpyridine (5.0 g, 41.3 mmol).

-

Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (25 mL, 188 mmol). Note: A significant excess of DMF-DMA is often used to drive the reaction to completion and can serve as the solvent.[6]

-

Reaction: Heat the mixture to reflux (typically around 100-110 °C) and maintain for 4-6 hours.

-

Monitoring: The reaction progress can be monitored by TLC (Eluent: 50% Ethyl Acetate in Hexane). The starting material (2-acetylpyridine) should show a higher Rf value than the more polar enaminone product.

-

Work-up: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Remove the excess DMF-DMA under reduced pressure using a rotary evaporator. An orange or yellow residue will remain.

-

Isolation: Add cold diethyl ether (20-30 mL) to the residue and triturate (scrape and stir) to induce crystallization. Collect the resulting yellow solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

-

Yield and Characterization: A typical yield is 85-95%. The product should be a yellow crystalline solid.[5] It can be used in the next step without further purification.

-

Expected ¹H NMR: The spectrum should show characteristic peaks for the vinyl protons (as doublets) and the dimethylamino protons (as a singlet).

-

Part B: Synthesis of 2-(5-methyl-1H-pyrazol-3-yl)pyridine (Final Product)

Mechanistic Rationale: This is a classic cyclocondensation reaction. Hydrazine, a 1,2-dinucleophile, attacks the electrophilic centers of the enaminone (the carbonyl carbon and the β-carbon of the double bond). This is followed by an intramolecular cyclization and subsequent elimination of dimethylamine and water to form the aromatic pyrazole ring.[7][8]

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve the enaminone intermediate from Part A (e.g., 4.0 g, 22.7 mmol) in absolute ethanol (20 mL).

-

Reagent Addition: To the stirred solution, add hydrazine hydrate (approx. 2.5 mL, ~50 mmol, ~2.2 equivalents) dropwise at room temperature. CAUTION: Hydrazine is highly toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-